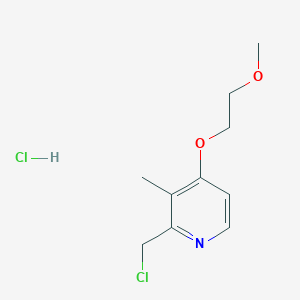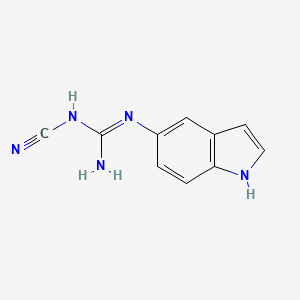
n'-(1-Methylethylidene)-2-(2-pyridinylsulfanyl)acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
n’-(1-Methylethylidene)-2-(2-pyridinylsulfanyl)acetohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a hydrazide functional group, a pyridine ring, and a sulfanyl group, making it a subject of interest in medicinal chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of n’-(1-Methylethylidene)-2-(2-pyridinylsulfanyl)acetohydrazide typically involves the following steps:
Formation of the Hydrazide: The initial step involves the reaction of an appropriate acyl chloride with hydrazine hydrate to form the corresponding hydrazide.
Introduction of the Pyridinylsulfanyl Group: The hydrazide is then reacted with 2-chloropyridine-2-thiol in the presence of a base such as triethylamine to introduce the pyridinylsulfanyl group.
Formation of the Isopropylidene Group: Finally, the compound is treated with acetone under acidic conditions to form the isopropylidene group.
Industrial Production Methods: In an industrial setting, the synthesis of n’-(1-Methylethylidene)-2-(2-pyridinylsulfanyl)acetohydrazide can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial for maintaining the reaction conditions.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyridine ring or the hydrazide group, potentially leading to the formation of amines or reduced pyridine derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are effective.
Substitution: Conditions often involve the use of bases like sodium hydroxide or potassium carbonate.
Major Products:
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Amines and reduced pyridine derivatives.
Substitution Products: Various substituted hydrazides.
Chemistry:
Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that are useful in catalysis.
Materials Science: It can be used in the synthesis of novel polymers and materials with specific electronic or optical properties.
Biology:
Enzyme Inhibition: The compound has potential as an inhibitor of certain enzymes, making it useful in biochemical research.
Antimicrobial Activity: Preliminary studies suggest it may possess antimicrobial properties, which could be explored further for pharmaceutical applications.
Medicine:
Drug Development: Its unique structure makes it a candidate for drug development, particularly in the design of new therapeutic agents targeting specific biological pathways.
Industry:
Chemical Manufacturing: It can be used as an intermediate in the synthesis of other complex organic compounds.
作用機序
The mechanism by which n’-(1-Methylethylidene)-2-(2-pyridinylsulfanyl)acetohydrazide exerts its effects is largely dependent on its interaction with molecular targets. The pyridinylsulfanyl group can interact with metal ions, influencing enzyme activity or receptor binding. The hydrazide group can form hydrogen bonds with biological macromolecules, affecting their function.
Molecular Targets and Pathways:
Enzymes: The compound may inhibit enzymes by binding to their active sites or allosteric sites.
Receptors: It can modulate receptor activity by interacting with binding sites, potentially altering signal transduction pathways.
類似化合物との比較
2-(2-Pyridinylsulfanyl)acetohydrazide: Lacks the isopropylidene group, which may affect its reactivity and biological activity.
n’-(1-Methylethylidene)-2-(2-thiazolylsulfanyl)acetohydrazide: Contains a thiazole ring instead of a pyridine ring, leading to different chemical and biological properties.
Uniqueness: n’-(1-Methylethylidene)-2-(2-pyridinylsulfanyl)acetohydrazide is unique due to the presence of both the pyridinylsulfanyl and isopropylidene groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable subject for further research.
特性
IUPAC Name |
N-(propan-2-ylideneamino)-2-pyridin-2-ylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3OS/c1-8(2)12-13-9(14)7-15-10-5-3-4-6-11-10/h3-6H,7H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSXDJHCPQXULGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)CSC1=CC=CC=N1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![1-[2-(4-Methoxyphenoxy)ethyl]-2-methylindole-3-carbaldehyde](/img/structure/B8055722.png)
![[(1-Isopropyl-2-methylpropyl)sulfinimidoyl]benzene](/img/structure/B8055729.png)

![Potassium [4-cyano-3-(2-methoxyethoxy)phenyl]trifluoroboranuide](/img/structure/B8055765.png)
